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Compound of Interest

Compound Name: D-(+)-Cellohexose Eicosaacetate

Cat. No.: B12430889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural characterization of D-
(+)-Cellohexose Eicosaacetate, a fully acetylated derivative of cellohexaose. D-(+)-
Cellohexose Eicosaacetate (CAS 355012-91-8) is an oligosaccharide of interest for its

potential applications as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory

disorders.[1] This document outlines the key physicochemical properties and provides detailed

experimental protocols for its characterization using modern analytical techniques. Due to the

limited availability of specific experimental data for this exact compound in public literature, this

guide presents representative data and methodologies based on the analysis of closely related

acetylated cello-oligosaccharides. The information herein is intended to serve as a valuable

resource for researchers engaged in the synthesis, analysis, and application of acetylated

carbohydrates.

Physicochemical Properties
D-(+)-Cellohexose Eicosaacetate is a white to off-white powder. Its fundamental properties

are summarized in the table below.
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Property Value Reference

CAS Number 355012-91-8 [1][2]

Molecular Formula C76H102O51 [1][2]

Molecular Weight 1831.59 g/mol [1]

Appearance White to off-white powder Inferred

Solubility

Soluble in chlorinated solvents

(e.g., chloroform,

dichloromethane), moderately

soluble in polar aprotic

solvents (e.g., DMSO, DMF),

and insoluble in water.

Inferred from acetylated

oligosaccharides

Storage Temperature 4°C [2]

Structural Elucidation
The definitive structure of D-(+)-Cellohexose Eicosaacetate is determined through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated

oligosaccharides, providing information on the monomer composition, glycosidic linkages, and

the sites of acetylation.

Representative Quantitative Data:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key

structural motifs in D-(+)-Cellohexose Eicosaacetate, dissolved in CDCl₃. These are

representative values based on data for similar peracetylated oligosaccharides.
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Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Anomeric Protons (H-1) 4.5 - 5.2 98 - 102

Ring Protons (H-2 to H-6) 3.5 - 5.5 60 - 80

Acetyl Methyl Protons (-

COCH₃)
1.9 - 2.2 20 - 22

Acetyl Carbonyl Carbons (-

COCH₃)
Not applicable 169 - 172

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring and processing NMR data for D-(+)-Cellohexose
Eicosaacetate is depicted below.

Sample Preparation

Data Acquisition
Data Processing & Analysis

10-20 mg of D-(+)-Cellohexose
Eicosaacetate

Dissolve

0.6 mL CDCl3

Vortex Transfer 500 MHz NMR Spectrometer Acquire 1D ¹H Spectrum Acquire 1D ¹³C Spectrum Acquire 2D Spectra (COSY, HSQC) NMR Data Processing Software
Spectral Integration,
Peak Picking, and

Structure Elucidation

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃). Vortex the mixture until the sample is fully dissolved. Transfer the

solution to a 5 mm NMR tube.

Data Acquisition: Acquire NMR spectra on a 500 MHz (or higher) spectrometer. Standard

experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
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Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, and baseline correction.

Spectral Analysis: Integrate the ¹H NMR spectrum to determine the relative number of

protons. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D

spectra. The connectivity established from COSY and HSQC spectra will confirm the

cellohexaose backbone and the positions of the acetate groups.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of D-(+)-Cellohexose
Eicosaacetate and to confirm its composition through fragmentation analysis. Electrospray

ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization

techniques for acetylated oligosaccharides.

Representative Quantitative Data:

The following table outlines the expected major ions in the mass spectrum of D-(+)-
Cellohexose Eicosaacetate.

Ion m/z (calculated) Description

[M+Na]⁺ 1854.58
Sodium adduct of the intact

molecule

[M+K]⁺ 1870.55
Potassium adduct of the intact

molecule

Fragment Ions Variable

Resulting from the neutral loss

of acetic acid (60 Da) and

glycosidic bond cleavages.

Experimental Protocol: Mass Spectrometry

The general workflow for the mass spectrometric analysis of D-(+)-Cellohexose
Eicosaacetate is illustrated below.
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Mass Spectrometry Experimental Workflow

Sample Preparation (MALDI): Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of

methanol and chloroform. Prepare a saturated solution of a suitable matrix, such as 2,5-

dihydroxybenzoic acid (DHB), in the same solvent system. Mix the sample and matrix

solutions in a 1:1 ratio and spot onto a MALDI target plate. Allow the solvent to evaporate.

Data Acquisition: Acquire mass spectra using a MALDI-Time-of-Flight (TOF) or an

Electrospray Ionization-Quadrupole-Time-of-Flight (ESI-QTOF) mass spectrometer. Obtain a

full scan (MS¹) spectrum to identify the molecular ions. Select the most abundant molecular

ion (e.g., [M+Na]⁺) for tandem MS (MS/MS) analysis to induce fragmentation.

Data Analysis: Analyze the MS¹ spectrum to confirm the molecular weight of the compound.

Interpret the MS/MS spectrum to identify characteristic fragment ions. For acetylated

oligosaccharides, common fragmentation pathways include the neutral loss of acetic acid (60

Da) and glycosidic bond cleavages, which can help to confirm the sequence of the sugar

units.

Logical Relationship of Characterization Techniques
The structural characterization of D-(+)-Cellohexose Eicosaacetate follows a logical

progression where the results from one technique complement and confirm the findings of

another.
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Logical Flow of Structural Characterization

This workflow begins with the synthesis and purification of the target compound. Mass

spectrometry provides the initial and crucial confirmation of the molecular weight, verifying the

successful synthesis of the fully acetylated cellohexaose. Subsequently, NMR spectroscopy

provides detailed insights into the covalent structure, including the connectivity of the glucose

units and the location of the acetate groups, as well as the stereochemistry of the glycosidic

linkages. The combined data from both MS and NMR allows for the unambiguous elucidation of

the final structure.

Conclusion
The structural characterization of D-(+)-Cellohexose Eicosaacetate relies on a synergistic

application of mass spectrometry and NMR spectroscopy. While specific, publicly available

data for this compound is scarce, the methodologies and representative data presented in this

guide provide a robust framework for its analysis. The detailed protocols and workflows are

intended to assist researchers in the accurate and efficient structural determination of this and

other related acetylated oligosaccharides, thereby facilitating further investigation into their

biological activities and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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